![molecular formula C19H20ClN7O B5592531 2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)

2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

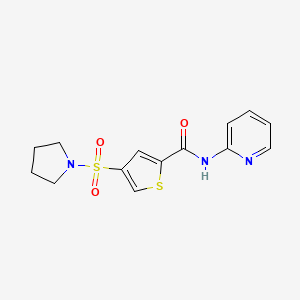

Synthesis Analysis The synthesis of N-substituted imidazolylbenzamides, including compounds with structural similarities to the specified chemical, involves the reaction of imidazolylbenzamide or benzene-sulfonamides. These compounds have shown significant cardiac electrophysiological activity, indicating a method for synthesizing compounds with targeted biological activities (Morgan et al., 1990).

Molecular Structure Analysis The structural analysis of related compounds reveals a nearly coplanar arrangement of the fused rings in the imidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidine system. This arrangement and the twisted nature of the chlorophenyl rings with respect to the pyrimidinone ring systems are critical for understanding the molecular structure of similar compounds (Hu, Zhu, & Chen, 2007).

Chemical Reactions and Properties Research on the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates provides insight into the chemical reactions and properties of structurally related compounds. These studies highlight the tautomerism and dynamic equilibrium of various forms, shedding light on the chemical behavior of similar molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Physical Properties Analysis The synthesis and characterization of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides, including studies on their physical properties such as solubility, melting points, and stability, provide a foundation for understanding the physical properties of related chemical entities (Tomorowicz et al., 2020).

Chemical Properties Analysis Investigations into the reactivity of compounds similar to the specified chemical, such as their interaction with various reagents to yield a range of derivatives, elucidate the chemical properties of these compounds. These studies often focus on reactions under specific conditions, highlighting the compound's reactivity, functional group transformations, and potential for forming diverse chemical structures (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds structurally related to 2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives have been explored, demonstrating pronounced antimicrobial activity (Bhuiyan et al., 2006).

Cardiac Electrophysiological Activity

Another area of research focuses on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including derivatives that show potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents, indicating potential applications in treating arrhythmias (Morgan et al., 1990).

Anticancer and Anti-Inflammatory Properties

Research on pyrimido[1,2-a]benzimidazoles and related compounds reveals their potential in synthesizing novel molecules with significant anticancer and anti-inflammatory properties, providing a pathway for the development of new therapeutic agents (Rahmouni et al., 2016; Kalsi et al., 1990).

Novel Heterocyclic Compounds for Anticancer Activity

The synthesis of new 2-amino-3-cyanopyridine derivatives and their evaluation for anticancer activity highlights the potential of such compounds in targeting various cancer cell lines, suggesting the relevance of related compounds in oncological research (Mansour et al., 2021).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides have been designed and synthesized, with some derivatives showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).

Propriétés

IUPAC Name |

2-chloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-14-10-21-11-23-14)26-17(28)15-5-3-4-6-16(15)20/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQVLVCKDCQTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5592482.png)

![8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5592490.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5592517.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)

![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)